molecular formula C22H18Cl2N2O2 B2612358 N'-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide CAS No. 329777-94-8

N'-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide

Cat. No.: B2612358
CAS No.: 329777-94-8
M. Wt: 413.3
InChI Key: YAGHPLMGERESJE-AFUMVMLFSA-N
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Description

N'-[(1E)-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide is a synthetic hydrazone-based compound supplied for research purposes. With the molecular formula C22H18Cl2N2O2, this reagent features a hydrazone linkage (-N-N=C-), a 2,4-dichlorobenzyl ether group, and a 2-phenylacetamide moiety . This specific architecture places it within a class of compounds studied for their potential in medicinal and materials chemistry. The core hydrazone functional group is known to be a versatile pharmacophore, with scientific literature reporting that hydrazone derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties . The presence of the 2,4-dichlorophenyl group is a significant structural feature, as halogen atoms like chlorine can be crucial for bioactivity and often enhance a molecule's lipophilicity, potentially influencing its interaction with biological membranes and proteins . This compound is closely related to other researched hydrazide derivatives. For instance, structural analogs such as N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide have been investigated for their antimicrobial efficacy and ability to serve as ligands in coordination chemistry, forming complexes with transition metals . The specific arrangement of the 2,4-dichlorophenyl group connected via an ether linkage in this compound may offer unique steric and electronic properties for exploring structure-activity relationships or developing novel chemical probes. This product is intended for laboratory research and is strictly designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O2/c23-19-9-8-18(21(24)13-19)15-28-20-10-6-17(7-11-20)14-25-26-22(27)12-16-4-2-1-3-5-16/h1-11,13-14H,12,15H2,(H,26,27)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGHPLMGERESJE-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a phenylacetohydrazide backbone with a methoxy-substituted dichlorophenyl group. The synthesis typically involves the condensation of 2-phenylacetohydrazide with substituted aldehydes, resulting in the formation of the hydrazone derivative. The following table summarizes the key structural components:

ComponentStructure/Description
Base StructurePhenylacetohydrazide
Substituent4-[(2,4-dichlorophenyl)methoxy]
Functional GroupHydrazone (C=N linkage)

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assessment
A comparative study assessed the cytotoxic effects of this compound against doxorubicin, a standard chemotherapy agent. The results indicated that at concentrations of 10, 20, and 50 µM, the compound reduced cell viability in a dose-dependent manner:

Concentration (µM)MCF7 Cell Viability (%)A549 Cell Viability (%)
107572
205045
503025

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies demonstrate its effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, which is critical given the rising concern over antibiotic resistance.

Table: Antimicrobial Efficacy
The following table illustrates the minimum inhibitory concentration (MIC) values for different bacterial strains:

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
Bacillus subtilis64

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target biomolecules such as topoisomerase II and DNA. These studies suggest that the compound binds effectively to the active sites of these targets, potentially inhibiting their function and leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name & Source R1 (Benzylidene Substituent) R2 (Acetohydrazide Substituent) Molecular Weight (g/mol) Key Features
Target Compound 4-[(2,4-Dichlorophenyl)methoxy]phenyl Phenyl 473.31 High lipophilicity due to Cl atoms; potential antimicrobial activity.
4-Hydroxyphenyl 2,4-Dichlorophenoxy N/A Hydroxyl group enhances solubility; phenoxy group reduces steric bulk.
4-Methoxyphenyl Biphenylyloxy N/A Methoxy group increases electron density; biphenyl adds steric hindrance.
4-(Allyloxy)phenyl 4-Chlorophenoxy N/A Allyloxy improves reactivity; chlorophenoxy offers moderate lipophilicity.
4-Methoxyphenyl (ethylidene variant) Phenyl 282.34 Ethylidene branching alters conformation; methoxy modulates electronic effects.
4-(Dimethylamino)phenyl Naphthalen-1-yl N/A Dimethylamino enhances basicity; naphthyl increases aromatic interactions.
1-(Furan-2-yl)ethylidene 4-Nitrophenoxy 303.27 Nitro group introduces strong electron-withdrawing effects; furan enhances π-stacking.

Structural and Functional Insights

Electronic Effects
  • Electron-withdrawing groups (EWGs) : The target compound’s 2,4-dichlorophenylmethoxy group (Cl atoms) increases electrophilicity at the imine (C=N) bond, enhancing reactivity toward nucleophiles compared to analogs with methoxy (e.g., ) or hydroxyl () groups .
  • Electron-donating groups (EDGs) : Compounds like (4-methoxyphenyl) exhibit reduced imine reactivity but improved solubility due to methoxy’s polarity .
Steric Considerations
  • In contrast, the target’s 2,4-dichlorobenzyloxy group balances lipophilicity and steric accessibility.

Physicochemical Properties

  • IR spectroscopy : The target’s carbonyl (C=O) stretch is expected near 1664 cm<sup>−1</sup>, consistent with analogs like (1664 cm<sup>−1</sup> for C=O) .
  • Melting points: Chlorinated derivatives typically exhibit higher melting points (e.g., : ~183°C) compared to non-halogenated analogs (: ~282.34 g/mol) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 2-phenylacetohydrazide with 4-[(2,4-dichlorophenyl)methoxy]benzaldehyde under reflux in ethanol/water. Key variables include reflux duration (3–24 hours), solvent polarity, and catalyst use (e.g., acetic acid for Schiff base formation). For example, similar hydrazide syntheses achieved 70–85% yields with ethanol recrystallization . Ice-cold water is critical for precipitating the product . Optimize by adjusting molar ratios (1:1 to 1:1.2 aldehyde:hydrazide) and monitoring via TLC.

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Confirm imine (C=N) bond formation at ~8.3–8.5 ppm (1H) and ~150–160 ppm (13C).
  • X-ray crystallography : Resolve the (E)-configuration of the hydrazone moiety and planar geometry of the aromatic rings, as seen in analogous structures .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks matching the theoretical mass (e.g., m/z ~428.3 g/mol).

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer : Prioritize in vitro assays due to structural similarity to bioactive hydrazides:

  • Anti-inflammatory : Measure COX-2 inhibition using ELISA or prostaglandin E2 (PGE2) suppression in macrophage cells (e.g., RAW 264.7) .
  • Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays) and fungi (agar diffusion).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to identify IC50 values.

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action against specific molecular targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like COX-2 (PDB ID: 5KIR) or bacterial enoyl-ACP reductase (PDB ID: 1BVR). Focus on the hydrazone group’s interaction with catalytic residues.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to validate docking results.
  • QSAR : Correlate substituent effects (e.g., dichlorophenyl vs. methoxy groups) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer : Discrepancies in NMR/IR peaks may arise from tautomerism (keto-enol) or solvent effects.

  • Variable-temperature NMR : Identify dynamic processes (e.g., imine isomerization) by acquiring spectra at 25°C and 60°C.
  • IR spectroscopy : Compare experimental carbonyl (C=O) stretches (~1650–1680 cm⁻¹) with DFT-calculated values (Gaussian 16) .
  • Single-crystal analysis : Resolve ambiguity via X-ray diffraction, as demonstrated for related hydrazides .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Methodological Answer :

  • LC-MS/MS : Monitor reaction mixtures for side products (e.g., hydrolyzed hydrazide or oxidized aldehydes).
  • Stability studies : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and analyze via HPLC.
  • Column chromatography : Purify using silica gel (hexane:ethyl acetate, 3:1) to separate hydrazone isomers or unreacted starting materials .

Q. What advanced techniques validate metal-chelation properties of this hydrazide?

  • Methodological Answer :

  • Spectrophotometric titration : Monitor UV-Vis shifts (e.g., λmax ~350 nm) upon addition of Cu²⁺/Fe³⁺ ions. Calculate binding constants (K = 10⁴–10⁶ M⁻¹) using Benesi-Hildebrand plots.
  • ESI-MS : Detect [M + Metal]⁺ adducts (e.g., m/z ~490 for Cu²⁺ complexes).
  • EPR : Confirm paramagnetic behavior in Cu²⁺ complexes (g∥ ≈ 2.2, g⊥ ≈ 2.0) .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : If biological activity varies between studies, compare assay conditions (e.g., cell line specificity, serum concentration) or compound purity. For example, anti-inflammatory activity in RAW 264.7 cells may not translate to in vivo models due to pharmacokinetic limitations .
  • Reproducibility : Document exact solvent grades (e.g., anhydrous ethanol vs. 95%) and catalyst purity, as trace water can hydrolyze hydrazones .

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